3-Allyl-2-chloro-5-methylpyridine
Overview
Description
“3-Allyl-2-chloro-5-methylpyridine” is a chemical compound with the empirical formula C9H10ClN . It has a molecular weight of 167.64 . The compound is a solid and its SMILES string is Cc1cnc(Cl)c(CC=C)c1 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string 1S/C9H10ClN/c1-3-4-8-5-7(2)6-11-9(8)10/h3,5-6H,1,4H2,2H3 .Physical and Chemical Properties Analysis
“this compound” is a solid . Its empirical formula is C9H10ClN , and it has a molecular weight of 167.64 .Scientific Research Applications
Catalytic Activity and Polymer Synthesis
One notable application involves the use of derivatives similar to 3-Allyl-2-chloro-5-methylpyridine in catalytic processes and polymer synthesis. For instance, studies have demonstrated the redox and electrocatalytic properties of cobalt-bipyridyl-polypyrrole film electrodes, which indicate the potential for these materials in catalytic reduction processes (Daire et al., 1987). Similarly, the synthesis and properties of films from polymer gels based on polymer-metal complexes have been explored, showing the interaction between polymeric materials and metal ions for potentially creating highly ordered structures and films with high thermal stabilities (Bekturov & Mamutbekov, 1997).
Organic Synthesis and Medicinal Chemistry
Research into the synthesis of imidazo[1,2-a]pyridines, a structure related to pyridine derivatives like this compound, highlights their importance in medicinal chemistry due to their wide range of applications, including drug development (Bagdi et al., 2015). This underscores the compound's relevance in creating bioactive molecules.
Advanced Materials and Chemical Engineering
The compound and its derivatives find applications in the development of advanced materials and methodologies in chemical engineering. For example, the circular microreaction method has been identified as an efficient and safe approach for synthesizing 3-methylpyridine-N-oxide, an intermediate in preparing derivatives like 2-chloro-5-methylpyridine, which is crucial for producing nicotine insecticides (Sang et al., 2020).
Catalysis and Stereoselective Synthesis
Furthermore, research into the catalytic and stereoselective synthesis aspects demonstrates the utility of related complexes in organic transformations. For instance, ruthenium-catalyzed decarboxylative allylation of nonstabilized ketone enolates, involving bipyridyl(pentamethylcyclopentadienyl)ruthenium chloride, showcases the role of pyridine derivatives in facilitating complex organic reactions (Burger & Tunge, 2004).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-methyl-3-prop-2-enylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-3-4-8-5-7(2)6-11-9(8)10/h3,5-6H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOYMTJUNQBUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673582 | |
Record name | 2-Chloro-5-methyl-3-(prop-2-en-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203498-97-8 | |
Record name | 2-Chloro-5-methyl-3-(prop-2-en-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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